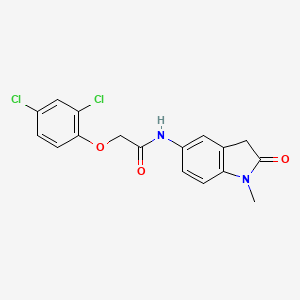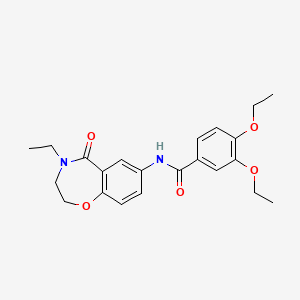![molecular formula C21H25ClN2O3S B6482919 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 941955-53-9](/img/structure/B6482919.png)
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 1828470-05-8 . It has a molecular weight of 302.82 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19ClN2O2S/c14-11-4-6-13 (7-5-11)19 (17,18)16-10-2-1-3-12 (16)8-9-15/h4-7,12H,1-3,8-10,15H2 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.82 . It is stored at room temperature and is in the form of an oil .Scientific Research Applications
Piperidine Derivatives
The compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Synthesis of Arylsulfonylindole
The compound can be synthesized starting from commercial indole . The synthesis involves an aza-Michael addition reaction, with 2-pyridylpiperazine . This process is part of the broader field of research into the synthesis of arylsulfonylindole compounds .
Chlorosulfonation of Benzene
The compound involves the chlorosulfonation of benzene . The benzene reacts with chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid . This reaction is part of the broader field of research into the mechanism of chlorosulfonation of benzene .
ASTM F2267 Models Validation
The compound is associated with the ASTM F2267 standard . This standard test method is used to evaluate the performance of non-biologic intervertebral body fusion devices . The compound is used in models to predict the subsidence of various porous 3D-printed titanium intervertebral body fusion devices based on implant geometry and standard material properties .
Subsidence of Intervertebral Body Fusion Devices
The compound is used in the testing of intervertebral body fusion devices . The ASTM F2267 describes a static axial compression test method to evaluate and compare the load-induced subsidence behavior among a variety of non-biologic intervertebral body fusion devices specific to the cervical, thoracic, and lumbar areas of the human spine .
Axial Compressive Subsidence Testing
The compound is used in axial compressive subsidence testing . This test method specifies the materials and methods for the axial compressive subsidence testing of non-biologic intervertebral body fusion devices .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide”, is an important task of modern organic chemistry.
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-5-7-17(8-6-16)15-23-21(25)14-19-4-2-3-13-24(19)28(26,27)20-11-9-18(22)10-12-20/h5-12,19H,2-4,13-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDRZFCOBBPPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482838.png)
![8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6482857.png)
![N-(4-bromophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482866.png)

![3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482877.png)
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482887.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6482894.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6482897.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6482905.png)
![N-(3,5-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482911.png)
![N-[(4-methylphenyl)methyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6482921.png)
![N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482940.png)
![ethyl 1-(4-methylphenyl)-6-oxo-4-{[(pyridin-3-yl)methyl]amino}-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6482942.png)
